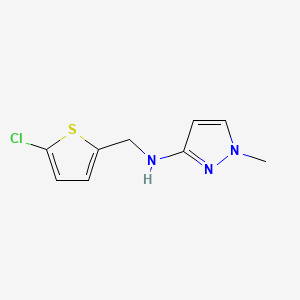![molecular formula C16H20BrNO3 B7574907 4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid](/img/structure/B7574907.png)
4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid, also known as Boc-3-Bromo-L-phenylalanine, is a chemical compound used in scientific research. This compound has gained popularity due to its unique structure and properties, which make it useful in various research applications. In
Mecanismo De Acción
The mechanism of action of 4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine is based on its ability to interact with proteins and enzymes. This compound forms a covalent bond with the active site of enzymes, inhibiting their activity. 4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine also interacts with proteins by forming hydrogen bonds and hydrophobic interactions, which affect their conformation and function.
Biochemical and Physiological Effects
4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine has no known biochemical or physiological effects on humans or animals. This compound is used only for scientific research purposes and is not intended for human or animal consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine has several advantages for lab experiments, including its high purity, stability, and specificity. This compound is easy to synthesize and has a long shelf life, making it suitable for long-term experiments. However, 4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine has some limitations, including its high cost and limited availability. This compound is not widely available commercially, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
For the use of 4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine include the development of new drugs, the study of protein dynamics, and the development of new enzyme inhibitors.
Métodos De Síntesis
The synthesis of 4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine involves the reaction of 3-bromophenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine (TEA) and dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, and the product is obtained by precipitation with diethyl ether. The final product is a white solid with a purity of more than 98%.
Aplicaciones Científicas De Investigación
4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine has various scientific research applications, including the study of protein-protein interactions, protein folding, and enzyme kinetics. This compound is used as a probe to study the interaction between proteins and ligands, which is essential for drug discovery. 4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acidL-phenylalanine is also used to study the folding mechanism of proteins by introducing a non-native amino acid into the protein sequence. Additionally, this compound is used to study the kinetics of enzymes by inhibiting their activity.
Propiedades
IUPAC Name |
4-[3-(3-bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c17-13-3-1-2-11(10-13)4-9-15(19)18-14-7-5-12(6-8-14)16(20)21/h1-3,10,12,14H,4-9H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOIFBFXGHEXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)CCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Bromophenyl)propanoylamino]cyclohexane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7574832.png)
![N-[(2,6-dichlorophenyl)methyl]-N-propylpiperidin-4-amine](/img/structure/B7574839.png)
![[4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]-2-methoxyphenyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7574847.png)

![2-chloro-N-[4-(difluoromethoxy)-3-fluorophenyl]acetamide](/img/structure/B7574864.png)

![4-[[2-(3-Methoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574877.png)

![4-[[(E)-3-phenylprop-2-enyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7574886.png)

![2-[4-[(2-chloroacetyl)amino]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B7574900.png)
![4-[(4-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7574923.png)